molecular formula C10H16 B1222867 Tricyclene CAS No. 508-32-7

Tricyclene

Cat. No. B1222867
CAS RN: 508-32-7
M. Wt: 136.23 g/mol
InChI Key: RRBYUSWBLVXTQN-UHFFFAOYSA-N
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Patent
US05744616

Procedure details

53 ml of concentrated sulfuric acid is added to a solution of 95 ml of benzylethanolamine in 690 ml of toluene. The suspension that is produced is heated to boiling for 2 hours. The water that is produced in this case (14 ml) is separated with the aid of a water separator. After cooling to 20° C., the reaction mixture is mixed with 1300 ml of water and absorptively precipitated for 10 minutes, and the organic phase is separated. Then, the aqueous phase is quickly added to a solution of 92.2 g of NaOH in 95 ml of water that is introduced in a second reaction vessel. The reaction mixture is heated to boiling. 880 g of water-N-benzylaziridine emulsion in a third reaction vessel is distilled off through a distillation bridge. The emulsion is mixed with 880 ml of ethanol and heated to 60° C. To this end, a solution of 38.0 g of p-TsOH in 19 ml of water is added within 8 hours via a metering pump. After the addition is completed, it is refluxed for two hours. Then, the reaction mixture is mixed with a solution of 12.0 g of NaOH in 20 ml of water. The precipitated product is filtered and recrystallized from 600 mlof 2:1 ethanol-THF mixture. The tetrabenzylcyclene (53 g) thus obtained is dissolved in 500 ml of isopropanol and hydrogenated with 10 g of Pd/C (10%) at 80° C. and 20 bar of H2 pressure. After the catalyst is filtered off, the reaction solution is concentrated by evaporation, andthe product is recrystallized from toluene. 15.9 g (55% of theory) of cyclene is obtained as colorless crystals. Melting point 110°-112° C.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6](C(CN)O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.[CH:18](O)([CH3:20])[CH3:19]>C1(C)C=CC=CC=1.[Pd]>[CH3:19][C:18]1([CH3:20])[C:7]2([CH3:6])[CH:8]3[CH2:9][CH:10]1[CH2:11][CH:12]23

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
95 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C(O)CN
Name
Quantity
690 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension that is produced
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
is separated with the aid of a water separator
ADDITION
Type
ADDITION
Details
the reaction mixture is mixed with 1300 ml of water
CUSTOM
Type
CUSTOM
Details
absorptively precipitated for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
ADDITION
Type
ADDITION
Details
Then, the aqueous phase is quickly added to a solution of 92.2 g of NaOH in 95 ml of water that
ADDITION
Type
ADDITION
Details
is introduced in a second reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to boiling
CUSTOM
Type
CUSTOM
Details
880 g of water-N-benzylaziridine emulsion in a third reaction vessel
DISTILLATION
Type
DISTILLATION
Details
is distilled off through a distillation bridge
ADDITION
Type
ADDITION
Details
The emulsion is mixed with 880 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C
ADDITION
Type
ADDITION
Details
To this end, a solution of 38.0 g of p-TsOH in 19 ml of water is added within 8 hours via a metering pump
Duration
8 h
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
it is refluxed for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Then, the reaction mixture is mixed with a solution of 12.0 g of NaOH in 20 ml of water
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from 600 mlof 2:1 ethanol-THF mixture
CUSTOM
Type
CUSTOM
Details
The tetrabenzylcyclene (53 g) thus obtained
FILTRATION
Type
FILTRATION
Details
After the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
andthe product is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C2CC3C1(C3C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.